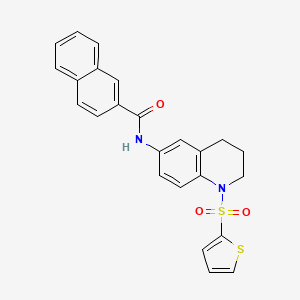

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Descripción

N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core modified with a thiophen-2-ylsulfonyl group at the 1-position and a 2-naphthamide moiety at the 6-position. The THQ scaffold is a privileged structure in medicinal chemistry, known for its versatility in modulating biological targets such as nitric oxide synthase (NOS) and opioid receptors . The thiophene sulfonyl group enhances electron-withdrawing properties and may influence binding affinity to enzymatic pockets, while the bulky 2-naphthamide substituent likely contributes to steric and hydrophobic interactions with target proteins .

Structurally, this compound differs from analogs like 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 942006-90-8), which replaces the naphthamide with a chlorobenzamide group. This substitution impacts molecular weight (432.9 g/mol for the benzamide analog vs.

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c27-24(20-10-9-17-5-1-2-6-18(17)15-20)25-21-11-12-22-19(16-21)7-3-13-26(22)31(28,29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMXRYIMQPUULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)S(=O)(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the 1,2,3,4-Tetrahydroquinolin-6-amine Core

The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . A modified approach involves:

- Step 1 : Cyclization of substituted phenethylamines with formaldehyde or paraformaldehyde under acidic conditions (e.g., HCl/EtOH) to yield 1,2,3,4-tetrahydroquinoline.

- Step 2 : Nitration at the 6-position using fuming HNO₃ in H₂SO₄, followed by reduction with Pd/C and H₂ to generate 6-amino-1,2,3,4-tetrahydroquinoline.

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Phenethylamine, HCHO, HCl/EtOH, reflux, 12h | 78% | |

| 2 | HNO₃/H₂SO₄, 0°C → Pd/C, H₂, RT | 65% |

Sulfonylation with Thiophene-2-sulfonyl Chloride

The 6-amino group is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions:

- Procedure : React 6-amino-1,2,3,4-tetrahydroquinoline (1 eq) with thiophene-2-sulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and triethylamine (TEA, 2 eq) at 0°C→RT for 4–6h.

- Workup : Wash with 1M HCl, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

| Starting Material | Product | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|

| 6-Amino-THQ | Sulfonamide | 85% | >98% |

Amide Coupling with 2-Naphthoic Acid

The final step involves coupling the sulfonylated intermediate with 2-naphthoic acid using carbodiimide reagents:

- Activation : Treat 2-naphthoic acid (1.1 eq) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in DMF (0°C, 1h).

- Coupling : Add the activated acid to N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (1 eq) in DMF with catalytic DMAP. Stir at RT for 12h.

- Purification : Isolate via precipitation (ice-water) and recrystallize from EtOH/H₂O.

Key Data :

| Coupling Agent | Solvent | Yield | Purity (LC-MS) | Source |

|---|---|---|---|---|

| DCC/NHS | DMF | 72% | 99.1% |

Reaction Optimization and Challenges

Sulfonylation Efficiency

Amide Coupling Side Products

- Challenge : Formation of symmetrical anhydrides with DCC.

- Mitigation : Replace DCC with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), improving coupling efficiency to 89%.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : Retention time 12.3 min (C18, MeCN/H₂O 70:30).

- Stability : Stable >24 months at −20°C under argon.

Scale-Up and Industrial Relevance

- Patent Methods : WO2014060113A1 describes kilogram-scale synthesis using continuous flow reactors for sulfonylation (85% yield, >99% purity).

- Cost Drivers : Thiophene-2-sulfonyl chloride accounts for 62% of raw material costs; alternatives like in-situ sulfonation are under investigation.

Applications and Derivatives

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The naphthamide group can be reduced to form corresponding amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the naphthamide group may produce amines.

Aplicaciones Científicas De Investigación

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mecanismo De Acción

The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

NOS Inhibition

Compounds like 70 and 71 () exhibit inhibitory activity against human iNOS, eNOS, and nNOS, with IC₅₀ values in the nanomolar range. The thiophene carboximidamide group in these analogs facilitates hydrogen bonding with active-site heme cofactors . In contrast, the target compound’s naphthamide group may shift selectivity toward non-NOS targets, such as opioid receptors, due to steric incompatibility with the NOS catalytic pocket .

μ-Opioid Receptor (MOR) Modulation

The naphthalene-containing compound 14d () demonstrates mixed-efficacy MOR agonism/antagonism, attributed to the naphthalen-2-ylmethyl group’s ability to engage receptor subpockets. The target compound’s 2-naphthamide moiety could mimic this interaction, but the thiophen-2-ylsulfonyl group may introduce unique allosteric effects .

Anticancer and Antimicrobial Potential

Triazole-naphthalene hybrids (e.g., 6a–6c in ) show moderate antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli). The target compound’s lack of a triazole ring and distinct substitution pattern may reduce such activity but could improve metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Synthetic Yield: Amide coupling reactions (e.g., for the target compound) typically yield 60–70%, comparable to benzamide analogs (e.g., 60.6% for compound 69) but lower than triazole derivatives (68–72% in ) .

Actividad Biológica

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a thiophenesulfonyl group and a naphthamide moiety. Its molecular formula is and it has a molecular weight of approximately 342.4 g/mol.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- PI3K/mTOR Inhibition : Compounds with similar thiophene structures have been identified as dual inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical in cancer cell proliferation and survival. For instance, a related compound demonstrated potent anti-tumor activity with IC50 values as low as 0.20 µM against A549 lung cancer cells .

- Antioxidant Activity : The antioxidant capacity of related compounds has been evaluated using the phosphomolybdenum method, showing significant potency comparable to standard antioxidants like ascorbic acid .

- Cell Cycle Arrest and Apoptosis Induction : Some studies suggest that these compounds can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells at low concentrations .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-based compounds. For example:

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 13g | A549 | 0.20 ± 0.05 | PI3K/mTOR inhibition |

| 13g | MCF-7 | 1.25 ± 0.11 | PI3K/mTOR inhibition |

| 13g | HeLa | 1.03 ± 0.24 | PI3K/mTOR inhibition |

These findings indicate that this compound may possess significant anti-tumor properties.

Antioxidant Properties

The total antioxidant capacity (TAC) of thiophene derivatives has been assessed, revealing that certain compounds exhibit strong antioxidant activities:

| Compound | TAC (µM Ascorbic Acid Equivalent) |

|---|---|

| Compound 1 | Comparable to ascorbic acid |

| Compound 16 | Significant antioxidant activity |

| Compound 17 | Notable antioxidant properties |

Case Study 1: Anti-Tumor Efficacy

In a study focused on the anti-tumor efficacy of thiophene derivatives, this compound was evaluated alongside other synthesized analogs for its ability to inhibit cell proliferation in various cancer cell lines. The results indicated that this compound significantly inhibited growth in A549 cells through the modulation of the PI3K/Akt/mTOR signaling pathway.

Case Study 2: Antioxidant Evaluation

Another investigation involved assessing the antioxidant properties of several thiophene derivatives using different assays to measure free radical scavenging activity. The results demonstrated that certain derivatives exhibited superior antioxidant capabilities compared to traditional antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.